molecular formula C24H30N2O5 B2541618 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide CAS No. 921834-37-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide

Cat. No. B2541618
CAS RN: 921834-37-9
M. Wt: 426.513
InChI Key: DJCDWFMXPNHNMX-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of New Polycyclic Systems

Research into polycyclic systems that include the 1,4-benzodiazepine and isoindolinone fragments has led to the synthesis of novel fused pentacyclic systems. These systems have been studied for their structural properties, with compounds showing potential applications in the development of new materials and drugs due to their unique chemical structures (Ukhin et al., 2011).

Nanoparticle Carriers for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules have been explored as carrier systems for fungicides, showing advantages in sustained release, reduced environmental toxicity, and improved site-targeted delivery. This approach could potentially be applied to the delivery of a wide range of compounds, including those with complex structures similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide, for agricultural applications (Campos et al., 2015).

Antioxidant Activities of Novel Compounds

The synthesis and analysis of novel compounds for their antioxidant activities provide insights into their potential therapeutic applications. Such studies contribute to understanding how complex molecules can be designed and utilized for their beneficial effects on health (Yüksek et al., 2015).

Serotonin-3 Receptor Antagonists

The development of potent serotonin-3 receptor antagonists involves the structural modification of compounds to improve their pharmacological profile. This research area demonstrates the potential for complex molecules to be used in the development of new therapeutic agents (Harada et al., 1995).

Enantioselective Synthesis of Metabolites

The enantioselective synthesis of metabolites of certain receptor antagonists highlights the importance of stereochemistry in the pharmacological activity of drugs. This research area provides insights into how complex molecules can be synthesized and modified for specific therapeutic applications (Matsubara et al., 2000).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)13-26-17-11-10-16(12-20(17)31-14-24(3,4)23(26)28)25-22(27)21-18(29-5)8-7-9-19(21)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDWFMXPNHNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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